1-(4-Bromobutoxy)-2-fluorobenzene
Overview
Description
1-(4-Bromobutoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where a bromobutoxy group and a fluorine atom are substituted at the 1 and 2 positions, respectively
Mechanism of Action
Target of Action
It is known that bromobutoxy compounds are often used in the synthesis of various pharmaceuticals . They can act as intermediates in the production of drugs, suggesting that their targets could be diverse depending on the final compound they are used to synthesize.
Mode of Action
Bromobutoxy compounds are often involved in reactions such as the buchwald–hartwig amination . This reaction is a palladium-catalyzed carbon-nitrogen bond formation process, which is a key step in the synthesis of many pharmaceuticals .
Result of Action
The molecular and cellular effects of 1-(4-Bromobutoxy)-2-fluorobenzene are not well-documented. As an intermediate in drug synthesis, its effects would likely depend on the final compound it is used to produce. Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Preparation Methods
The synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Fluorophenol+1,4-DibromobutaneK2CO3,DMFthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromobutoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromobutoxy)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of halogenated aromatic compounds with biological systems.
Comparison with Similar Compounds
1-(4-Bromobutoxy)-2-fluorobenzene can be compared with similar compounds such as:
1-(4-Bromobutoxy)-4-fluorobenzene: Similar structure but with the fluorine atom at the 4 position.
1-(4-Bromobutoxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopropoxy)-2-fluorobenzene: Similar structure but with a shorter alkoxy chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQVYXKBBLCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428288 | |
Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106558-68-3 | |
Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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